

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Gly-Gly-Gly-OH**

Cat. No.: **B1331549**

[Get Quote](#)

This technical guide provides a comprehensive overview of the properties of N- α -benzyloxycarbonyl-triglycine (**Z-Gly-Gly-Gly-OH**). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical characteristics, synthesis, and potential applications.

Core Properties

Z-Gly-Gly-Gly-OH is a synthetic tripeptide composed of three glycine residues with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group imparts stability and facilitates its use as a building block in peptide synthesis.

Chemical and Physical Data

A summary of the key quantitative data for **Z-Gly-Gly-Gly-OH** is presented in the table below for easy reference and comparison.

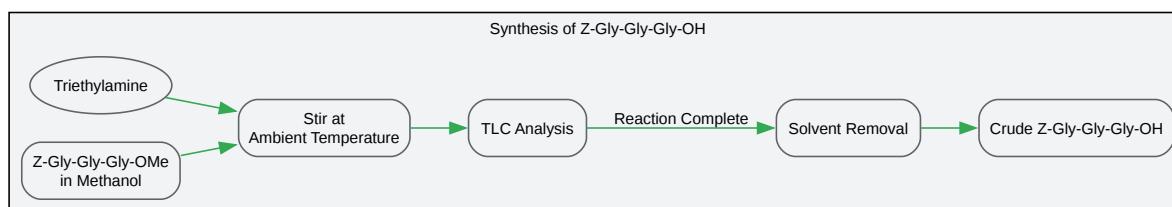
Property	Value	Reference(s)
IUPAC Name	2-(2-(2-(benzyloxycarbonylamino)acetamido)acetamido)acetic acid	
Synonyms	Z-glycyl-glycyl-glycine, N-benzyloxycarbonyl-triglycine	[1]
CAS Number	2566-20-3	[1]
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₆	[1]
Molecular Weight	323.31 g/mol	[2]
Appearance	White powder	[3]
Melting Point	198 °C	[3]
Purity	≥ 99% (HPLC)	[3]
Density	1.346 g/cm ³	[3]
Solubility	Soluble in methanol. Insoluble in water.	[4]

Synthesis and Purification

Z-Gly-Gly-Gly-OH is primarily synthesized through solution-phase peptide coupling methods. A common route involves the saponification of its corresponding methyl ester.

Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe

Reaction: Saponification of N-benzyloxycarbonyl-glycyl-glycyl-glycyl methyl ester.


Reagents:

- N-benzyloxycarbonyl-glycyl-glycyl-glycine methyl ester (Z-Gly-Gly-Gly-OMe)
- Triethylamine

- Methanol

Procedure:

- Dissolve Z-Gly-Gly-Gly-OMe in methanol.
- Add triethylamine to the solution.
- Stir the reaction mixture at ambient temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude **Z-Gly-Gly-Gly-OH** can then be purified. A yield of 97.8% has been reported for this reaction.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis Workflow for **Z-Gly-Gly-Gly-OH**

Purification

Purification of **Z-Gly-Gly-Gly-OH** is typically achieved through recrystallization. The choice of solvent will depend on the impurities present. Common solvent systems for similar protected peptides include ethanol/water or ethyl acetate/hexane mixtures. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Detailed spectroscopic data for **Z-Gly-Gly-Gly-OH** is not widely available in the public domain. However, based on the known spectra of glycine and the benzyloxycarbonyl protecting group, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show:

- Aromatic protons of the benzyl group (C₆H₅) around 7.3-7.4 ppm.
- A singlet for the benzylic protons (CH₂) of the Z group around 5.0 ppm.
- Methylene protons (CH₂) of the three glycine units, appearing as multiplets or singlets in the region of 3.6-4.0 ppm.
- Amide protons (NH) as triplets or broad signals between 7.0 and 8.5 ppm.
- A broad singlet for the carboxylic acid proton (OH) at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit signals corresponding to:

- Carbonyl carbons (C=O) of the peptide bonds and the carboxylic acid in the range of 168-175 ppm.
- The carbonyl carbon of the carbamate in the Z group around 156 ppm.
- Aromatic carbons of the benzyl group between 127-137 ppm.
- The benzylic carbon (CH₂) of the Z group around 65-67 ppm.
- The α -carbons (CH₂) of the glycine residues in the region of 40-45 ppm.

Mass Spectrometry

The expected monoisotopic mass of **Z-Gly-Gly-Gly-OH** is 323.1117 Da. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule $[M+H]^+$ would be observed at m/z 324.1190.

Applications in Biochemical Research

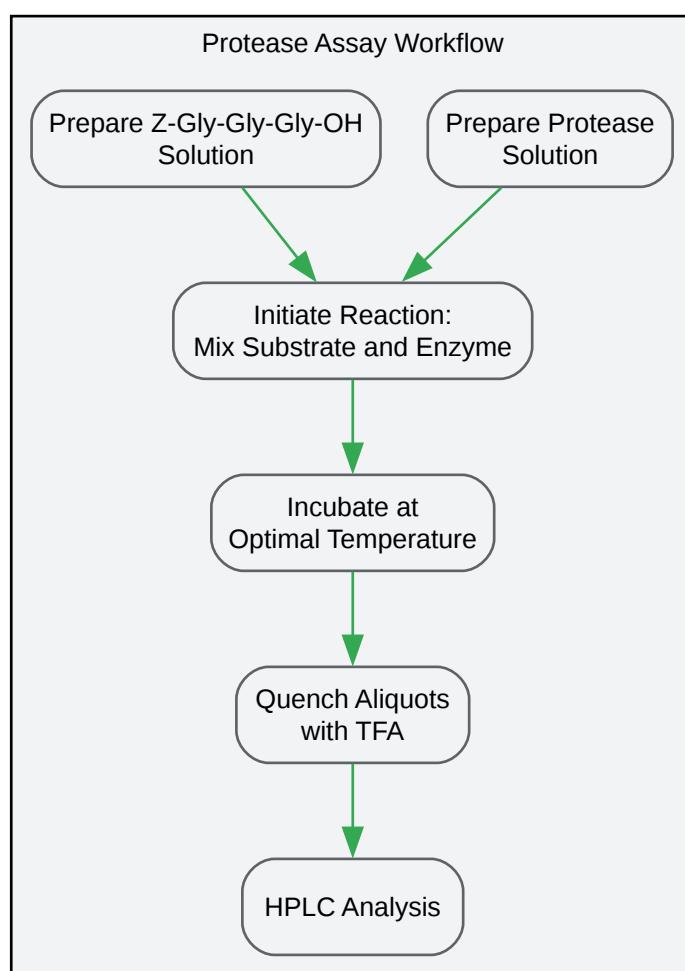
While specific enzymatic assays utilizing **Z-Gly-Gly-Gly-OH** are not extensively documented, its structural similarity to known protease substrates suggests its potential use in studying various peptidases.

Potential Use as an Enzyme Substrate

Peptides containing glycine residues are known substrates for a variety of proteases. For instance, papain, a cysteine protease, is known to cleave peptide bonds involving glycine. Cathepsins, another class of cysteine proteases, also exhibit activity towards glycine-containing substrates.^[5]

Generic Protease Assay Protocol (Hypothetical)

This protocol outlines a general procedure for assessing the activity of a protease using **Z-Gly-Gly-Gly-OH** as a potential substrate. The cleavage of the peptide can be monitored by HPLC.

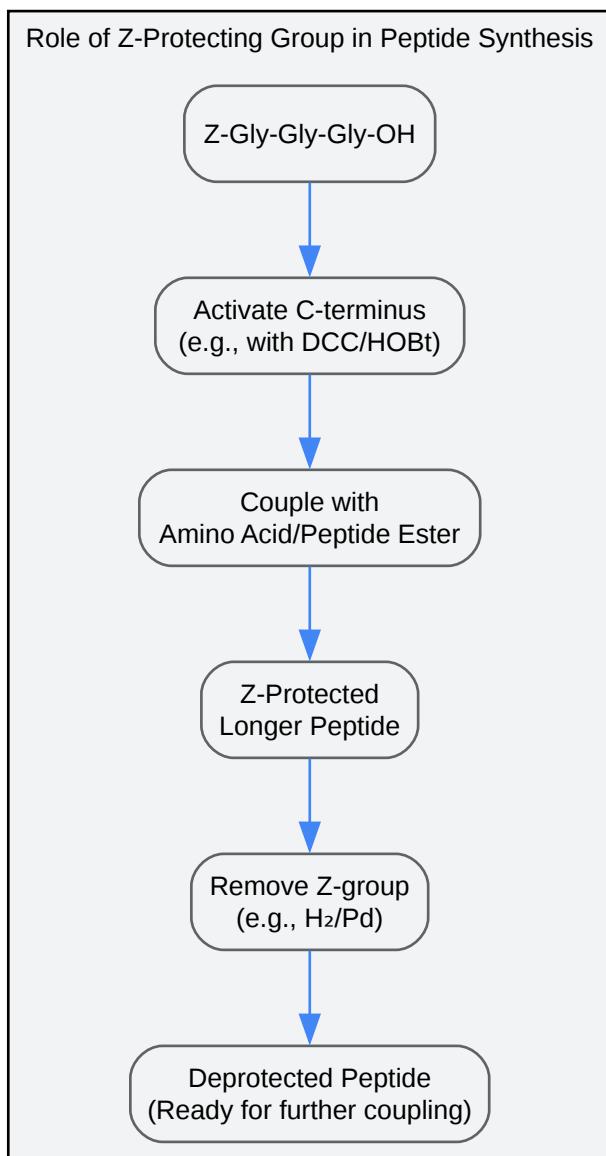

Materials:

- **Z-Gly-Gly-Gly-OH**
- Protease of interest (e.g., papain, cathepsin)
- Assay buffer (specific to the enzyme)
- Quenching solution (e.g., 10% trifluoroacetic acid)
- HPLC system with a C18 column

Procedure:

- Prepare a stock solution of **Z-Gly-Gly-Gly-OH** in an appropriate solvent (e.g., DMSO or methanol) and dilute to the desired concentration in the assay buffer.

- Prepare a solution of the protease in the assay buffer.
- Initiate the reaction by mixing the substrate and enzyme solutions in a microcentrifuge tube.
- Incubate the reaction at the optimal temperature for the enzyme.
- At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
- Analyze the quenched samples by HPLC to quantify the decrease in the **Z-Gly-Gly-Gly-OH** peak area and the appearance of cleavage product peaks.



[Click to download full resolution via product page](#)

General Workflow for a Protease Assay

Logical Relationships in Peptide Chemistry

The use of **Z-Gly-Gly-Gly-OH** in peptide synthesis is governed by the fundamental principles of protecting group chemistry. The benzyloxycarbonyl (Z) group serves to block the reactivity of the N-terminal amine, allowing for the selective formation of a peptide bond at the C-terminus. Subsequent removal of the Z group, typically by catalytic hydrogenation, exposes the N-terminal amine for further peptide chain elongation.

[Click to download full resolution via product page](#)

Protecting Group Strategy in Peptide Synthesis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-GLY-GLY-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Benzylloxycarbonylglycine [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Z-Gly-Gly-Gly-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331549#what-are-the-properties-of-z-gly-gly-gly-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com